Enhanced Lipophilicity and Predicted Membrane Permeability vs. Non-Fluorinated Imidazolidinone Analogs
The target compound exhibits a computed XLogP3 of 3.5, which is significantly higher than the XLogP3 of the non-fluorinated analog 1-phenylimidazolidin-2-one (estimated XLogP3 ≈ 0.8–1.2) [1][2]. This increased lipophilicity is driven by the electron-withdrawing effects of the 4-fluorophenyl and 3-(trifluoromethyl)benzyl substituents, which reduce overall polarity and increase hydrophobic surface area. The compound also possesses zero hydrogen bond donors and five hydrogen bond acceptors, suggesting enhanced passive membrane diffusion compared to analogs with hydrogen bond donors [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1-Phenylimidazolidin-2-one (analog without fluorination): estimated XLogP3 ≈ 0.8–1.2 |
| Quantified Difference | ≥2.3 log units increase in lipophilicity |
| Conditions | Computed by PubChem XLogP3 algorithm |
Why This Matters
The higher XLogP3 value (3.5) indicates superior predicted membrane permeability, which is crucial for intracellular target engagement in cell-based kinase assays and in vivo models.
- [1] PubChem. (2025). Compound Summary for CID 3596962: XLogP3 = 3.5. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3596962 View Source
- [2] PubChem. (2025). Compound Summary for CID 120300 (1-Phenyl-2-imidazolidinone). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/120300 View Source
